molecular formula C20H18N2O3S B2932778 N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-naphthamide CAS No. 942010-94-8

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-naphthamide

Cat. No.: B2932778
CAS No.: 942010-94-8
M. Wt: 366.44
InChI Key: ISLAAZDMQIGCGW-UHFFFAOYSA-N
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Description

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-naphthamide is a synthetic organic compound characterized by a naphthamide core linked to a phenyl group substituted with a 1,1-dioxidoisothiazolidine ring.

Properties

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c23-20(17-7-6-15-4-1-2-5-16(15)14-17)21-18-8-10-19(11-9-18)22-12-3-13-26(22,24)25/h1-2,4-11,14H,3,12-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISLAAZDMQIGCGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-naphthamide typically involves the reaction of 4-(1,1-dioxidoisothiazolidin-2-yl)aniline with 2-naphthoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-naphthamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The phenyl and naphthamide groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Scientific Research Applications

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-naphthamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological macromolecules are of interest for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-naphthamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Key Observations:

Functional Group Diversity: The sulfone group in the target compound distinguishes it from the chloro-phthalimide () and trifluoromethyl-piperazine () analogs. Sulfones are known to enhance metabolic stability and aqueous solubility compared to halogens or alkyl groups .

Electronic and Steric Effects :

  • The isothiazolidine sulfone introduces a rigid, polar structure, contrasting with the flexible piperazine in . This rigidity may reduce conformational entropy, favoring selective target binding.
  • The trifluoromethyl group in ’s compound increases lipophilicity and electron-withdrawing effects, which could enhance blood-brain barrier penetration compared to the sulfone-containing target compound .

Synthetic Utility: 3-Chloro-N-phenyl-phthalimide () is primarily a monomer for polymer synthesis, whereas the target compound and ’s analog are tailored for bioactive applications due to their amide and heterocyclic motifs .

Research Findings and Implications

Pharmacological Potential

  • Target Compound : The sulfone group may improve solubility and reduce off-target toxicity compared to halogenated analogs like ’s phthalimide. However, the absence of a trifluoromethyl or piperazine group (as in ) might limit its CNS activity.
  • ’s Analog : The piperazine and trifluoromethyl groups are associated with serotonin/dopamine receptor modulation, suggesting the target compound could be repurposed for similar pathways with structural modifications .

Stability and Reactivity

  • Sulfones (target compound) are generally more oxidation-resistant than thioethers but less stable than phthalimides under acidic conditions. This contrasts with 3-chloro-N-phenyl-phthalimide, which is stable in polymer synthesis but reactive in nucleophilic substitutions .

Biological Activity

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-naphthamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

The compound is synthesized through the reaction of 4-(1,1-dioxidoisothiazolidin-2-yl)aniline with 2-naphthoyl chloride. The reaction typically occurs in an organic solvent like dichloromethane or tetrahydrofuran, using a base such as triethylamine to neutralize the hydrochloric acid produced during the reaction. The following table summarizes key synthetic routes:

Step Reactants Conditions Product
14-(1,1-dioxidoisothiazolidin-2-yl)aniline + 2-naphthoyl chlorideOrganic solvent (DCM/THF), Base (Triethylamine)This compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various biological pathways. The compound's structure allows it to modulate these targets' activity effectively.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit enzymes that play critical roles in disease pathways.
  • Receptor Modulation : It can bind to receptors involved in signaling pathways, influencing cellular responses.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Studies have shown that this compound has inhibitory effects against certain bacterial strains.
  • Anticancer Properties : Preliminary data suggest potential cytotoxic effects on cancer cell lines, indicating its use as a lead compound for developing anticancer drugs.

The following table summarizes the biological activities reported in recent studies:

Activity Target/Effect Reference
AntimicrobialInhibits growth of specific bacterial strains
AnticancerCytotoxic effects on cancer cell lines
Enzyme InhibitionModulates activity of key metabolic enzymes

Case Studies

Several case studies have investigated the efficacy and safety of this compound in various contexts:

  • Case Study on Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus, revealing significant inhibition at low concentrations. This suggests potential for therapeutic use in treating infections caused by resistant strains.
  • Anticancer Research : In vitro studies demonstrated that the compound induced apoptosis in breast cancer cell lines. The mechanism involved the activation of caspases and modulation of apoptotic pathways, highlighting its potential as an anticancer agent.
  • Enzymatic Activity Assessment : Research focused on the compound's interaction with specific enzymes involved in metabolic pathways showed promising results in inhibiting enzymatic activity linked to disease progression.

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